3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
3-(3,4-Dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core with dual aromatic substituents at the 3- and 7-positions. Its structure combines a 3,4-dimethoxyphenyl group (electron-donating methoxy substituents) and a 3,4-dimethylphenyl group (hydrophobic methyl groups), which may enhance both solubility and lipophilicity.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-10-(3,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-13-5-7-16(9-14(13)2)28-21-17(11-24-28)22-26-25-20(27(22)12-23-21)15-6-8-18(29-3)19(10-15)30-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMJSDNJCSMXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, characterized by a complex heterocyclic structure that integrates multiple aromatic systems and nitrogen-containing rings. Its unique substitutions (dimethoxy and dimethyl groups) may influence its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-e][1,2,4]triazolo derivatives. For instance:
- Mechanism of Action : Research indicates that compounds similar to the target compound can induce apoptosis in cancer cells. Specifically, they activate caspases (caspase 9 and 3) and suppress NF-κB expression while promoting p53 and Bax pathways. This suggests a mechanism where these compounds trigger programmed cell death through multiple pathways .
- In Vitro Studies : Compounds from this class have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The MTT assay results indicated that certain derivatives exhibited stronger activity than traditional chemotherapeutics like cisplatin .
Molecular Docking Studies
Molecular docking studies have been employed to investigate the binding affinity of the compound to various biological targets:
- Cyclin-dependent Kinases (CDKs) : The compound has been shown to bind effectively to CDK enzymes through essential hydrogen bonding interactions. This binding is crucial for inhibiting cell cycle progression in cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship (SAR):
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(3,4-Dimethoxyphenyl)-7-trifluoromethylpyrazolo[1,5-a]pyrimidine | Structure | Contains trifluoromethyl group enhancing lipophilicity |
| 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Structure | Carboxylic acid group may influence solubility and reactivity |
| 5-(Phenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Structure | Simplified phenyl substitution may alter biological activity |
These comparisons illustrate how specific substitutions can affect both pharmacological profiles and mechanisms of action.
Case Studies
Several case studies have documented the biological effects of pyrazolo derivatives:
- Anticancer Efficacy : A study reported that a related compound increased apoptosis in breast cancer cell lines through caspase activation and autophagy induction .
- Inhibition of CDK Activity : Another study demonstrated that pyrazolo derivatives could effectively inhibit CDK2/cyclin A complexes in vitro, showcasing their potential as targeted cancer therapies .
Comparison with Similar Compounds
Key Observations:
- Electron-donating groups (e.g., methoxy in the target compound) may enhance binding to kinase ATP pockets by mimicking adenine interactions .
- Hydrophobic substituents (e.g., 3,4-dimethylphenyl) improve membrane permeability, critical for anticancer activity .
- Chloro and fluoro groups (e.g., in and ) often enhance metabolic stability and bioavailability .
Physicochemical Properties
Data from analogs suggest:
- Solubility : Methoxy groups (e.g., 3,4-dimethoxyphenyl) enhance water solubility compared to purely hydrophobic substituents .
- Melting points : Derivatives with polar groups (e.g., hydroxyl in ) exhibit higher melting points (>300°C), whereas hydrophobic analogs (e.g., ) have lower melting points .
- Synthetic accessibility : Compounds with simplified substituents (e.g., phenethyl in ) are synthesized in higher yields (77%) compared to glycosylated derivatives () .
Data Tables
Table 1: Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
